Dioxolane diyldimethanol
Description
Contextualization within Cyclic Acetal (B89532) Chemistry Research
Dioxolane diyldimethanols are a specialized subset of 1,3-dioxolanes, which are five-membered cyclic acetals. chemicalbook.com Cyclic acetals are formed through the condensation reaction of a diol with an aldehyde or a ketone and are fundamental motifs in organic chemistry. chemicalbook.comorganic-chemistry.org They are widely recognized for their role as protecting groups for carbonyl functionalities due to their stability in neutral to strongly basic conditions. organic-chemistry.orglibretexts.org The formation of a five-membered dioxolane ring using a 1,2-diol like ethylene (B1197577) glycol is often kinetically and thermodynamically favored over acyclic acetals. libretexts.org
Beyond their protective function, dioxolanes are integral to the synthesis of a wide array of pharmacologically active molecules, including antiviral and antifungal agents. chemicalbook.com The incorporation of two hydroxymethyl groups, as seen in Dioxolane diyldimethanol, introduces reactive sites for further chemical modification. This bifunctionality allows these molecules to act as crucial intermediates and monomers, extending their utility far beyond simple carbonyl protection and placing them at the intersection of protecting group chemistry and the synthesis of complex functional molecules. chemimpex.comontosight.ai
Scope and Significance of this compound in Contemporary Chemical Science
The significance of this compound in modern chemical science is multifaceted, stemming from its unique structural features. The presence of both a stable, sterically defined cyclic acetal core and reactive hydroxyl groups makes it a valuable asset in several fields. cymitquimica.com
Key areas of significance include:
Asymmetric Synthesis : As chiral molecules, Dioxolane diyldimethanols are invaluable as chiral building blocks or auxiliaries. ontosight.aicymitquimica.comcymitquimica.com They are used to introduce specific stereochemistry into target molecules, which is critical in the pharmaceutical industry where the therapeutic effect of a drug is often dependent on a single enantiomer. ontosight.ai For example, derivatives known as TADDOLs are widely used as chiral ligands in asymmetric catalysis. guidechem.com
Polymer Chemistry : The diol functionality allows this compound to serve as a monomer in the production of specialty polymers such as polyesters and polyurethanes. chemimpex.com These polymers can possess improved mechanical and thermal properties. The parent 1,3-dioxolane (B20135) ring itself is a monomer for poly(1,3-dioxolane) (pDXL), a chemically recyclable polymer with mechanical properties that can rival those of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). escholarship.orgnih.gov The functional groups of this compound derivatives offer a route to creating advanced, sustainable, and functional polymers.
Pharmaceutical and Agrochemical Development : These compounds serve as versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.comontosight.ai Their defined stereochemistry is crucial for creating biologically active compounds with high specificity and potentially reduced toxicity. ontosight.ai
Structural Diversity and Stereochemical Considerations in this compound Research
The structural diversity of this compound arises from the stereochemistry at the 4 and 5 positions of the dioxolane ring. The substituents at these two chiral centers can be arranged in either a cis or trans configuration relative to each other. Each of these diastereomers exists as a pair of enantiomers (R,R and S,S for the trans isomer; R,S and S,R for the cis isomer).
For instance, the well-studied (2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol is typically synthesized from tartaric acid or threitol, which imparts specific stereochemistry.
The (4R,5R)- and (4S,5S)- isomers are the trans forms, derived from D-(-)-tartaric acid and L-(+)-tartaric acid, respectively. These are often named (-)-2,3-O-Isopropylidene-D-threitol and (+)-2,3-O-Isopropylidene-L-threitol. cymitquimica.comsigmaaldrich.com
The (4R,5S)- isomer is the meso or cis form, which can be derived from erythritol. researchgate.net
This stereochemical complexity is central to the utility of these compounds. The precise three-dimensional arrangement of the hydroxymethyl groups, dictated by the ring's stereochemistry, is critical for their role in chiral recognition events, such as in catalysis or interactions with biological molecules. ontosight.ai The synthesis of stereochemically pure this compound is therefore a key focus of research, enabling the construction of complex molecules with predetermined absolute configurations.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound Isomers
This table summarizes key physical properties for different stereoisomers of (2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | Optical Activity [α]D |
| (4S,5S) | 50622-09-8 | C₇H₁₄O₄ | 162.18 | 46-50 sigmaaldrich.comsigmaaldrich.com | 92-94 / 0.1 sigmaaldrich.comsigmaaldrich.com | +3.0° (c=5, EtOH) sigmaaldrich.com |
| (4R,5R) | 73346-74-4 | C₇H₁₄O₄ | 162.18 | Data not available | Data not available | Data not available |
| (4R,5S) - meso | Not readily available | C₇H₁₄O₄ | 162.18 | Data not available | Data not available | Not applicable |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-1,3-dioxolan-2-yl]methanol |
InChI |
InChI=1S/C5H10O4/c6-3-5(4-7)8-1-2-9-5/h6-7H,1-4H2 |
InChI Key |
DEJIATRWWIRJHL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CO)CO |
Origin of Product |
United States |
Synthetic Methodologies for Dioxolane Diyldimethanol and Its Derivatives
Established Synthetic Pathways to Dioxolane Ring Formation
The formation of the dioxolane ring is a cornerstone of protecting group chemistry and a key step in the synthesis of more complex molecules. The most common methods involve the acid-catalyzed reaction between a 1,2-diol and an aldehyde or a ketone.
Acetalization and Ketalization Protocols
The fundamental approach to synthesizing the dioxolane ring is through acetalization (from an aldehyde) or ketalization (from a ketone). wikipedia.org This reaction involves the condensation of a carbonyl compound with a 1,2-diol, such as ethylene (B1197577) glycol or a substituted derivative. For instance, the reaction of an aldehyde or ketone with ethylene glycol yields the corresponding 1,3-dioxolane (B20135). wikipedia.org
A prominent example is the synthesis of α,α,α′,α′-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanols, commonly known as TADDOLs. The synthesis of these important chiral auxiliaries often begins with the condensation of the dimethyl ester of d,l-tartaric acid with acetone (B3395972) to form an acetonide, which is a type of dioxolane. wikipedia.org This initial step protects the diol functionality of the tartaric acid.
The general reaction can be summarized as follows:
R2C=O + HO-CH2-CH2-OH ⇌ R2C(OCH2)2 + H2O
This equilibrium is typically driven to the product side by removing the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus.
Role of Acidic and Basic Catalysis in Ring Formation
Acidic Catalysis: Acid catalysis is the most prevalent method for promoting the formation of the dioxolane ring. Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., boron trifluoride etherate, titanium tetrachloride) are effective catalysts. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl groups of the diol.
For example, the synthesis of certain TADDOLs utilizes boron trifluoride diethyl etherate as a catalyst for the reaction between (R,R)-dimethyl tartrate and acetone. orgsyn.org Various solid acid catalysts, such as montmorillonite (B579905) K10, have also been employed for the synthesis of chiral 1,3-dioxolanes, offering advantages like ease of separation and reusability. nih.gov
Basic Catalysis: While less common, basic conditions can also be used for the formation of dioxolanes, particularly when dealing with substrates that are sensitive to acidic conditions. These methods often involve the use of a dihalomethane derivative and a base.
Functionalization Strategies for Dioxolane Diyldimethanol
The true utility of dioxolane diyldimethanols, particularly in asymmetric synthesis, lies in the ability to introduce and control the stereochemistry of various functional groups.
Introduction of Hydroxymethyl Groups
The quintessential example of introducing hydroxymethyl groups is found in the synthesis of TADDOLs. Starting from a tartaric acid diester that already contains the core C4 backbone with two ester functionalities, the hydroxymethyl groups are revealed through reaction with organometallic reagents.
In the synthesis of TADDOLs, the ester groups of the tartaric acid-derived dioxolane are treated with an excess of a Grignard reagent, such as phenylmagnesium bromide or 2-naphthylmagnesium bromide. wikipedia.orgorgsyn.org This reaction converts the ester groups into tertiary alcohols, effectively installing two diarylhydroxymethyl groups onto the dioxolane scaffold. This transformation is a powerful method for introducing sterically demanding and electronically tunable groups that are crucial for the chiral environment created by the TADDOL ligand.
Stereoselective Installation of Substituents
The stereoselective synthesis of this compound derivatives is often achieved by starting with a chiral precursor. The use of enantiomerically pure tartaric acid is a classic strategy that imparts C2 symmetry to the resulting TADDOL. This inherent chirality of the starting material directs the stereochemical outcome of the subsequent functionalization steps.
For instance, the synthesis of (4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol starts from (R,R)-dimethyl O,O-isopropylidenetartrate, ensuring the final TADDOL product has a specific, well-defined stereochemistry. orgsyn.org
Furthermore, stereoselective formation of substituted 1,3-dioxolanes can be achieved through multicomponent reactions. One such method involves the oxidation of an alkene with a hypervalent iodine reagent in the presence of a carboxylic acid and a silyl (B83357) enol ether. This process proceeds through a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped stereoselectively. researchgate.net
Advanced Synthetic Approaches
Modern synthetic chemistry continues to evolve, offering more efficient and selective methods for the synthesis of functionalized dioxolanes.
Advanced catalytic systems have been developed to improve the efficiency and selectivity of dioxolane formation. For example, the use of montmorillonite K10, a type of clay, as a solid acid catalyst allows for the synthesis of a series of chiral 1,3-dioxolanes in good yields and with short reaction times. nih.gov This heterogeneous catalyst is easily recovered and can be reused, making the process more environmentally friendly.
Another advanced approach involves the use of hypervalent iodine reagents to mediate the stereoselective formation of substituted 1,3-dioxolanes. This method allows for the assembly of three components—an alkene, a carboxylic acid, and a silyl enol ether—in a single, highly stereoselective step. researchgate.net
The development of novel chiral ligands and catalysts for asymmetric reactions is also an active area of research. TADDOLs themselves are used as chiral auxiliaries in a wide range of enantioselective transformations, including additions of organometallic reagents to carbonyl compounds.
Bio-based Synthetic Routes
The increasing demand for sustainable chemical processes has propelled research into bio-based synthetic routes for dioxolane derivatives. A prominent pathway utilizes glycerol (B35011), a readily available and inexpensive byproduct of biodiesel production. proquest.combutler.edu The conversion of glycerol into value-added chemicals is a key strategy in biorefining. proquest.comusask.cabcrec.id One of the most common derivatives synthesized from glycerol is (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, often referred to as solketal (B138546). rsc.orgscispace.com
The synthesis of solketal involves the acid-catalyzed acetalization (or ketalization) of glycerol with acetone. rsc.orgresearchgate.net This reaction is typically exothermic and yields a five-membered cyclic ketal (solketal) and a six-membered isomer (2,2-dimethyl-1,3-dioxan-5-ol). rsc.orgresearchgate.net A variety of catalysts, both homogeneous (e.g., H₂SO₄, p-toluenesulfonic acid) and heterogeneous, can be employed to facilitate this transformation. rsc.org Heterogeneous catalysts are often preferred for their ease of separation and potential for reuse.
Recent studies have explored various solid acid catalysts to improve the efficiency and sustainability of solketal production. For instance, highly efficient conversion has been achieved using catalysts like sulfated zirconia and titania supported on a zinc aluminate spinel. One study reported a 99.3% glycerol conversion with 98% solketal yield using a SO₄²⁻/ZnAl₂O₄–ZrO₂ catalyst. rsc.org Another approach used iron(III) chloride supported on spherical γ-alumina, achieving a 99.89% conversion of glycerol and a 98.25% yield of solketal at room temperature in just 30 minutes. scispace.com
| Catalyst | Glycerol Source | Glycerol Conversion (%) | Solketal Selectivity (%) | Reference |
|---|---|---|---|---|
| SO₄²⁻/ZnAl₂O₄–ZrO₂ | Pure Glycerol | 99.3 | 98 | rsc.org |
| SO₄²⁻/ZnAl₂O₄–TiO₂ | Pure Glycerol | 83 | 81 | rsc.org |
| FeCl₃/γ-Al₂O₃ | Pure Glycerol | 99.89 | 98.36 | scispace.com |
| Amberlyst-36 | Pure Glycerol | 85-97 | 99 | mdpi.com |
| K10 Montmorillonite (acid-activated) | Crude Glycerol | 83 | Not specified | mdpi.com |
Beyond glycerol, other bio-based platform molecules can be used. A chemoenzymatic cascade has been developed to produce chiral diols from aliphatic aldehydes (which can be derived from biomass), followed by a ruthenium-catalyzed conversion to form chiral dioxolanes. d-nb.infonih.gov This method highlights the potential of combining biocatalysis with chemocatalysis to create complex molecules from renewable feedstocks. d-nb.infonih.gov
Industrial-Scale Synthesis Considerations
The transition from laboratory-scale synthesis to industrial production of dioxolane derivatives necessitates careful consideration of process efficiency, economics, and environmental impact. For glycerol-derived dioxolanes like solketal, the focus is on developing robust and reusable catalysts, optimizing reactor technology, and simplifying purification processes. proquest.com
Catalyst stability and reusability are paramount for cost-effective industrial production. While homogeneous catalysts can be effective, their separation from the product stream is often challenging. Therefore, significant research has been directed towards solid acid catalysts such as resins, zeolites, and supported metal oxides, which can be used in fixed-bed reactors for continuous operation. usask.camdpi.com For example, the Amberlyst-36 resin has shown excellent catalytic activity, achieving high glycerol conversion and selectivity to solketal. mdpi.com
Reaction distillation is another key technology for industrial-scale synthesis. This process combines chemical reaction and distillation in a single unit, which can improve conversion by continuously removing products or byproducts (like water in acetalization reactions), thus shifting the reaction equilibrium. googleapis.comgoogle.com This method is used for the production of 1,3-dioxolane from ethylene glycol and formaldehyde (B43269) and is applicable to related derivatives. googleapis.comarchemco.com An industrial-scale experiment producing dioxolane via reaction distillation yielded a product stream containing 85.5 wt% dioxolane. googleapis.com
Synthesis of Chiral this compound Isomers and Analogues
Chiral this compound derivatives are of significant interest as chiral auxiliaries and ligands in asymmetric synthesis. orgsyn.orgresearchgate.net The synthesis of specific stereoisomers requires precise control over the stereochemistry of the synthetic route. A common and effective strategy is to start from a readily available chiral precursor.
A cornerstone in this field is the use of tartaric acid, a naturally occurring dicarboxylic acid available in both L-(+) and D-(-) forms. The C₂-symmetric backbone of tartaric acid provides an ideal template for creating chiral dioxolane structures. By reacting the corresponding tartrate esters with an aldehyde or ketone, one can form chiral 2,2-disubstituted-1,3-dioxolane-4,5-dicarboxylic acid esters. researchgate.netchemicalbook.com For example, (R,R)-dimethyl tartrate reacts with acetone in the presence of a catalyst like boron trifluoride etherate to yield (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid, dimethyl ester. orgsyn.org This intermediate can then be further modified, for instance, by reduction of the ester groups to produce the target diol, (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol. researchgate.netsigmaaldrich.com
A particularly important class of chiral analogues is the TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). orgsyn.orgresearchgate.netethz.ch These compounds are synthesized from tartrate derivatives and have proven to be exceptionally versatile chiral ligands for a wide range of enantioselective transformations. orgsyn.orgsigmaaldrich.com
Enantioselective Synthesis Techniques
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of this compound, this is most commonly achieved through a substrate-controlled approach, where the chirality of the starting material dictates the stereochemistry of the product.
The synthesis of TADDOLs is a classic example of this technique. orgsyn.org The process typically involves two main steps:
Acetalization: A chiral tartrate ester, such as dimethyl (2R,3R)-tartrate, is protected by reacting it with acetone to form the corresponding chiral dioxolane, (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate. orgsyn.org This step preserves the stereocenters of the original tartaric acid.
Grignard Addition: The resulting diester is then treated with an excess of an aryl Grignard reagent (e.g., phenylmagnesium bromide or 2-naphthylmagnesium bromide). orgsyn.org This reaction converts both ester groups into diarylhydroxymethyl moieties, yielding the TADDOL product, such as (4R,5R)-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol. researchgate.netsigmaaldrich.com
The high enantiopurity of the starting tartaric acid is transferred directly to the final TADDOL product, resulting in high enantiomeric excess (>99% ee). This robust and scalable procedure has been used to synthesize a wide variety of TADDOL derivatives with different aryl groups, making them readily accessible for applications in asymmetric catalysis. orgsyn.org
| TADDOL Derivative | Starting Tartrate | Grignard Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| (4R,5R)-Tetraphenyl-TADDOL | (R,R)-Dimethyl O,O-isopropylidenetartrate | Phenylmagnesium bromide | Not specified | researchgate.net |
| (4R,5R)-Tetra(naphth-2-yl)-TADDOL | (R,R)-Dimethyl O,O-isopropylidenetartrate | 2-Naphthylmagnesium bromide | 82 | orgsyn.org |
| (4R,5R)-Tetra(naphthalen-2-yl) TADDOL derivative | (R,R)-Dimethyl O,O-isopropylidenetartrate | 2-Naphthylmagnesium bromide | up to 91.8 |
Diastereoselective Control in Synthesis
Diastereoselective control refers to the preferential formation of one diastereomer over others in a chemical reaction. In the synthesis of dioxolane derivatives, diastereoselectivity can be crucial, particularly when new stereocenters are formed during the reaction.
One example is the acid-catalyzed condensation of a polyhydroxylated natural product, 20-hydroxyecdysone, with aldehydes. aip.org This reaction forms new 2,3- and 20,22-dioxolane rings. During the formation of these 1,3-dioxolanes, new asymmetric centers are created at the acetal (B89532) carbon (C2 of the dioxolane ring). The reaction was found to proceed with high stereoselectivity, yielding primarily the R-configuration at the new stereogenic centers. aip.org This diastereoselectivity is directed by the pre-existing stereochemistry of the steroid backbone, which favors the approach of the aldehyde from one face over the other.
Another approach involves the reaction of enolates derived from chiral 1,3-dioxolan-4-ones. mdpi.commdpi.com These chiral building blocks, often derived from α-hydroxy acids like lactic acid, can react with electrophiles with very high selectivity. mdpi.com The bulky substituent at the C2 position of the dioxolanone effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face and thereby controlling the formation of new stereocenters with high diastereoselectivity. mdpi.commdpi.com Such methods are powerful tools for constructing complex molecules with multiple, well-defined stereocenters.
Chemical Transformations and Reaction Mechanisms of Dioxolane Diyldimethanol
Reactivity Profiles of Dioxolane Diyldimethanol
The reactivity of this compound is characterized by the interplay between its hydroxyl groups and the dioxolane ring. The hydroxyl groups can undergo typical alcohol reactions, while the dioxolane ring, a cyclic acetal (B89532), exhibits stability under neutral to basic conditions but is susceptible to cleavage in acidic environments.
The primary alcohol functionalities of this compound are amenable to a variety of derivatization reactions, including esterification and etherification. These reactions are crucial for modifying the molecule's properties or for introducing further functionalities.
Esterification: The hydroxyl groups can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. For instance, the esterification of a similar compound, solketal (B138546) ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol), with various fatty acids in the presence of p-toluenesulfonic acid (PTSA) as a catalyst proceeds with high selectivity and yield. nih.gov This suggests that this compound would undergo analogous diesterification reactions.
| Reactant | Catalyst | Conditions | Product | Yield |
| Dodecanoic acid | PTSA (5 wt%) | 60 °C, 4 h | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl dodecanoate | High |
| Octanoic acid | PTSA (5 wt%) | 60 °C, 4 h | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl octanoate | High |
| Palmitic acid | PTSA (5 wt%) | 60 °C, 4 h | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl palmitate | High |
| Stearic acid | PTSA (5 wt%) | 60 °C, 4 h | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl stearate | High |
| Table 1: Esterification of Solketal with Various Fatty Acids. nih.gov |
Etherification: The formation of ethers from the hydroxyl groups of this compound can be achieved under standard ether synthesis conditions, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide.
The stability of the dioxolane ring is pH-dependent, a characteristic feature of acetals and ketals. This property is fundamental to its use as a protecting group for diols.
Ring Opening (Hydrolysis): Under acidic conditions, the dioxolane ring of this compound undergoes hydrolysis to regenerate the parent 1,2,3,4-butanetetraol (threitol) and acetone (B3395972). The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by nucleophilic attack of water, leading to the cleavage of a carbon-oxygen bond and subsequent collapse of the hemiacetal intermediate. This process is reversible. wikipedia.orggoogle.com The hydrolysis of the related 2-hydroxymethyl-1,3-dioxolane to ethylene (B1197577) glycol and glycol aldehyde proceeds with comparative ease. google.com
Ring Closure (Acetalization): The formation of this compound is achieved through the acid-catalyzed reaction of threitol with acetone or its equivalent, 2,2-dimethoxypropane. The mechanism involves the protonation of the carbonyl group of acetone, making it more electrophilic for nucleophilic attack by the hydroxyl groups of the diol. This is followed by intramolecular cyclization and elimination of water to form the stable five-membered dioxolane ring. The use of an acid catalyst, such as p-toluenesulfonic acid, is common in these reactions.
| Reaction | Catalyst | Conditions | Key Intermediates |
| Ring Opening | Acid (e.g., H₃O⁺) | Aqueous | Protonated dioxolane, Hemiacetal |
| Ring Closure | Acid (e.g., PTSA) | Anhydrous | Protonated carbonyl, Hemiacetal |
| Table 2: General Conditions for Dioxolane Ring Opening and Closure. |
Oxidation and Reduction Chemistry
The hydroxyl groups of this compound can be selectively oxidized to carbonyl compounds, while the dioxolane ring itself is generally stable to many oxidizing and reducing agents.
The primary alcohol groups of this compound can be oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. A patent describes the synthesis of 2,2-dimethyl-1,3-dioxolane-4-formaldehyde from (2,2-dimethyl-1,3-dioxolan-4-yl)methanol using aluminum isopropoxide as a catalyst and acetone as both a solvent and an oxidant. google.com This suggests that a similar oxidation of this compound would yield the corresponding dialdehyde.
Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. For the oxidation to carboxylic acids, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed.
| Starting Material | Oxidizing Agent | Product |
| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde |
| Primary Alcohol | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |
| 1,2-Diol | Sodium Periodate (NaIO₄) | Cleavage to two carbonyl compounds |
| Table 3: Common Oxidation Reactions of Alcohols and Diols. |
While the dioxolane ring is generally stable to many reducing agents, specific conditions can be employed for its reductive cleavage. More commonly, the stability of the dioxolane allows for the selective reduction of other functional groups within a molecule. For instance, an ester group can be reduced using lithium aluminum hydride (LiAlH₄) without affecting a ketone that has been protected as a dioxolane. wikipedia.org
The reductive deprotection of dioxolanes to their corresponding parent alcohols can be achieved using reagents like nickel boride, generated in situ from nickel chloride and sodium borohydride. This method provides a mild and efficient way to cleave the acetal and reduce the carbonyl group in one step. researchgate.net
Substitution and Protecting Group Chemistry
The dioxolane moiety in this compound is a prime example of a protecting group for a 1,2-diol. The formation of the 2,2-dimethyl-1,3-dioxolane (B146691) from a tetrol like threitol selectively protects the vicinal diols, allowing for chemical modifications at other positions of the molecule. The stability of the dioxolane ring under basic and neutral conditions, coupled with its facile removal under acidic conditions, makes it an ideal protecting group in multi-step syntheses. wikipedia.orgorganic-chemistry.org
The synthesis of TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are derivatives of this compound, highlights its use as a chiral scaffold. In these syntheses, the diol is first protected as the 2,2-dimethyl-1,3-dioxolane derivative of tartaric acid, which is then converted to the corresponding dimethanol. Subsequent reactions, such as with Grignard reagents, at the hydroxyl groups demonstrate the utility of the protected diol structure in directing stereoselective transformations.
Utility as a Protecting Group for Carbonyls and Diols
This compound, commonly known as solketal or (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol, is a protected form of glycerol (B35011). wikipedia.orgassignmentpoint.comatamanchemicals.com Its structure features an isopropylidene acetal group that joins two adjacent hydroxyl groups of the glycerol backbone. wikipedia.orgassignmentpoint.comatamanchemicals.com This structural feature makes it a valuable intermediate in organic synthesis, particularly in its role as a protecting group.
In the context of diols, the formation of the dioxolane ring effectively masks two neighboring hydroxyl groups, preventing them from reacting in subsequent chemical transformations. This is exemplified in the synthesis of mono-, di-, and triglycerides. wikipedia.orgchemeurope.com The free primary hydroxyl group of solketal can be selectively esterified with a carboxylic acid to produce a protected monoglyceride. wikipedia.orgassignmentpoint.com The presence of the isopropylidene group ensures that only the intended hydroxyl group reacts.
While this compound is itself a protected diol, the broader class of 1,3-dioxolanes is widely used to protect carbonyl functional groups (aldehydes and ketones). wikipedia.orgwikipedia.org The reaction of a carbonyl compound with a 1,2-diol, such as ethylene glycol, in the presence of an acid catalyst, forms a cyclic acetal or ketal (a 1,3-dioxolane). wikipedia.orgorganic-chemistry.org This transformation is a cornerstone of multistep synthesis, as the resulting dioxolane is stable under basic, reductive, and oxidative conditions, thereby protecting the carbonyl group from undesired reactions. wikipedia.orgthieme-connect.de For instance, a ketone can be protected as a ketal to allow for the selective reduction of an ester group elsewhere in the molecule using a reagent like lithium aluminium hydride, which would otherwise react with the ketone. wikipedia.org
The stability of the dioxolane protecting group under various conditions is a key aspect of its utility. The table below summarizes the general stability of the 1,3-dioxolane (B20135) ring system to different reagents.
| Reagent/Condition | Stability of 1,3-Dioxolane Group | Reference |
|---|---|---|
| Bases (e.g., NaOH, NaH) | Stable | organic-chemistry.org |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable | organic-chemistry.org |
| Hydride Reductants (e.g., LiAlH4, NaBH4) | Stable | wikipedia.org |
| Mild Oxidizing Agents (e.g., PCC, PDC) | Stable | organic-chemistry.org |
| Catalytic Hydrogenation | Stable | shearsoneditorial.com |
| Aqueous/Alcoholic Acid (e.g., HCl, H2SO4) | Labile (Cleaved) | wikipedia.orgwikipedia.orgorganic-chemistry.org |
| Strong Lewis Acids | Labile (Cleaved) | organic-chemistry.orgthieme-connect.de |
Selective Deprotection Methodologies
The removal, or deprotection, of the isopropylidene group from this compound and related dioxolane structures is a critical step to regenerate the original diol or carbonyl functional group. wikipedia.orgshearsoneditorial.com This process is most commonly achieved through acid-catalyzed hydrolysis. wikipedia.orgwikipedia.org
The standard method involves treating the protected compound with an acid catalyst in an aqueous or alcoholic medium. wikipedia.orgchemeurope.com The reaction effectively reverses the formation of the acetal, yielding the unprotected diol and acetone. acs.org This deprotection is often performed after other synthetic modifications have been made to the molecule, such as the esterification of the free hydroxyl group in solketal. wikipedia.orgassignmentpoint.com Once the isopropylidene group is removed, the newly revealed diol can be further esterified to form di- or triglycerides. wikipedia.orgchemeurope.com
Various acidic catalysts can be employed for this transformation, and the choice of catalyst and conditions can be tailored to the specific substrate to ensure selectivity. organic-chemistry.org Selective deprotection is crucial in complex syntheses where multiple protecting groups are present. Dioxolanes are considered acid-labile, meaning they are readily cleaved under acidic conditions, while being robust to many other reagents. thieme-connect.denih.gov This allows for orthogonal deprotection strategies, where an acid-sensitive dioxolane can be removed without affecting other protecting groups, such as silyl (B83357) ethers or benzyl (B1604629) groups, which may require different conditions (e.g., fluoride (B91410) ions or hydrogenation, respectively) for cleavage. nih.gov
Several specific methodologies for the deprotection of dioxolanes (acetals and ketals) have been developed to offer mild and selective conditions.
| Reagent/Catalyst | Conditions | Key Features | Reference |
|---|---|---|---|
| Aqueous Acid (e.g., HCl, H2SO4, Acetic Acid) | Water or alcohol solvent | Classical and widely used method. | wikipedia.orgwikipedia.orgresearchgate.net |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) | Water, 30 °C | Catalytic, fast, and occurs in water. | wikipedia.orgorganic-chemistry.org |
| Iodine (catalytic) | Acetone (wet) | Neutral conditions, tolerates many acid-sensitive groups. | organic-chemistry.org |
| Indium(III) trifluoromethanesulfonate | Acetone, room temp. or microwave | Neutral conditions, good to excellent yields. | organic-chemistry.org |
Substitution Reactions Involving Isopropylidene Groups
Beyond its role in protection and deprotection, the isopropylidene group of this compound can participate in substitution reactions. One notable transformation is the transesterification of the isopropylidene moiety itself. acs.org This reaction involves the exchange of the acetone component of the ketal with another ketone or aldehyde. This process, known as transacetalization, is also typically catalyzed by acid and is driven by the relative concentrations of the reactants and products.
Furthermore, the dioxolane ring can be involved in more complex, stereoselective formations. Research has shown that substituted 1,3-dioxolanes can be formed through a three-component assembly of an alkene, a carboxylic acid, and a silyl enol ether, mediated by a hypervalent iodine reagent. nih.gov This reaction proceeds through a 1,3-dioxolan-2-yl cation intermediate, which is stereospecifically generated from the alkene. nih.gov The subsequent stereoselective trapping of this cation by the carbon nucleophile (silyl enol ether) leads to the formation of a substituted dioxolane product. nih.gov While this example does not start with this compound, it demonstrates a key reaction mechanism—nucleophilic substitution at the 2-position of a dioxolane ring intermediate—that is fundamental to the chemistry of this functional group.
Advanced Mechanistic Studies of this compound Reactions
Investigation of Reaction Kinetics
The kinetics of reactions involving dioxolane structures provide insight into their stability and reaction mechanisms. Studies on the gas-phase thermal decomposition of closely related compounds, such as 2,2-dimethyl-1,3-dioxolane, have been conducted to determine reaction rates and activation energies. researchgate.net In a static system, the decomposition was found to be a homogeneous, unimolecular reaction that follows first-order kinetics. researchgate.net The products of this specific reaction are acetone and ethylene oxide (via an intermediate). The rate coefficients for the decomposition of 2,2-dimethyl-1,3-dioxolane were determined over a temperature range of 459-490 °C. researchgate.net
The Arrhenius equation, which relates the rate constant (k) to temperature, is given by: k = A e(-Ea/RT)
Where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature. The experimentally determined parameters for 2,2-dimethyl-1,3-dioxolane are presented below.
| Compound | log(A/s-1) | Activation Energy (Ea) (kJ/mol) | Temperature Range (°C) | Reference |
|---|---|---|---|---|
| 2,2-dimethyl-1,3-dioxolane | 14.16 ± 0.14 | 253.7 ± 2.0 | 459-490 | researchgate.net |
Kinetic studies have also been performed on the synthesis of this compound (solketal) from glycerol and acetone. The reaction is an equilibrium process, and its rate is influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants. rsc.orgupnyk.ac.id The reaction is facilitated by an acid catalyst, and increasing the catalyst amount generally increases the conversion of glycerol up to a certain point. rsc.org Pseudo-homogeneous and heterogeneous kinetic models have been employed to gain further insights into the glycerol ketalization reaction with acetone. researchgate.net
Elucidation of Catalytic Cycles
The most common synthesis of this compound involves the acid-catalyzed acetalization of glycerol with acetone. assignmentpoint.commdpi.com The catalytic cycle for this reaction, particularly with a Brønsted acid catalyst, has been well-elucidated. mdpi.comresearchgate.net
The mechanism can be described in the following steps:
Activation of Carbonyl: The catalyst (a proton, H+) protonates the carbonyl oxygen of acetone. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net
Nucleophilic Attack: A primary hydroxyl group of glycerol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemiacetal intermediate.
Proton Transfer and Water Elimination: A series of proton transfers occurs, leading to the protonation of the hydroxyl group on the former carbonyl carbon. This is followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.
Ring Closure: The adjacent secondary hydroxyl group of the glycerol backbone then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered dioxolane ring.
Regeneration of Catalyst: A final deprotonation step releases the product, this compound, and regenerates the acid catalyst (H+), allowing it to participate in another cycle. mdpi.com
The efficiency of this catalytic cycle is highly dependent on the acidity of the catalyst. mdpi.com Studies on heterogeneous catalysts often focus on reusability, which is a measure of the catalyst's stability and its ability to maintain activity over multiple reaction cycles. For example, some solid acid catalysts have shown excellent stability for up to five consecutive reaction cycles in solketal synthesis before a significant decline in activity is observed, which could be due to factors like pore blockage or surface poisoning. rsc.org The investigation of catalyst stability and recycling capacity is crucial for developing sustainable and economically viable processes for the production of this compound. mdpi.com
This compound as a Chiral Auxiliary and Ligand in Asymmetric Catalysis
This compound derivatives, particularly α,α,α',α'-tetraaryl-(1,3-dioxolane-4,5-diyl)dimethanols (TADDOLs), have emerged as highly effective chiral auxiliaries and ligands in the field of asymmetric catalysis. semanticscholar.orgnih.govresearchgate.net Their rigid and well-defined chiral environment, stemming from the C2-symmetric 1,3-dioxolane backbone, allows for excellent stereochemical control in a variety of chemical transformations. semanticscholar.orgnih.govresearchgate.net The versatility of these compounds is further enhanced by the ease with which their steric and electronic properties can be tuned through modification of the aryl groups. semanticscholar.orgnih.govresearchgate.net
The synthesis of TADDOLs is typically achieved through the reaction of acetals or ketals of tartrate esters with aromatic Grignard reagents. semanticscholar.orgnih.govresearchgate.net This straightforward procedure allows for the preparation of a wide range of TADDOL derivatives with diverse aryl substituents. orgsyn.org The resulting diols possess a characteristic structure where two diarylhydroxymethyl groups are situated in a trans relationship on the 1,3-dioxolane ring. semanticscholar.orgnih.govresearchgate.net
Further modifications of the TADDOL scaffold have led to the development of ligands incorporating heteroatoms such as nitrogen, phosphorus, oxygen, and sulfur, making them suitable for coordinating with a variety of metals. semanticscholar.orgnih.govresearchgate.netnih.gov Crystal structure analyses reveal that the heteroatoms on the diarylmethyl groups are often in close proximity, predisposing them to form chelate complexes where the metal center resides in a propeller-like chiral environment. semanticscholar.orgnih.govresearchgate.net This structural feature is crucial for the high levels of enantioselectivity observed in reactions catalyzed by their metal complexes.
Table 1: Examples of TADDOL Derivatives and their Synthetic Precursors
| TADDOL Derivative | Aryl Group | Tartrate Ester Precursor | Grignard Reagent |
| Tetraphenyl-TADDOL | Phenyl | Dimethyl tartrate acetonide | Phenylmagnesium bromide |
| Tetra(naphth-2-yl)-TADDOL | 2-Naphthyl | Dimethyl tartrate acetonide | 2-Naphthylmagnesium bromide |
| Tetra(p-tolyl)-TADDOL | p-Tolyl | Diethyl tartrate acetonide | p-Tolylmagnesium bromide |
TADDOL derivatives have proven to be highly effective in promoting a range of enantioselective transformations. In enantioselective fluorination reactions, TADDOL-based Lewis acids catalyze the formation of enantiomerically enriched α-fluorinated β-keto esters with high enantiomeric excess. acs.org For instance, catalysis with TADDOLato-titanium(IV) dichloride Lewis acids can achieve up to 91% enantiomeric excess. acs.org
The aldol reaction, a powerful tool for carbon-carbon bond formation, has also been a key area of application for these chiral auxiliaries. princeton.edunih.govmsu.edu The use of chiral auxiliaries like oxazolidinones, which share structural motifs with dioxolane derivatives, has been instrumental in controlling the stereochemistry of aldol reactions, leading to the synthesis of complex polyol architectures. wikipedia.org While direct application of this compound in all aldol variants is broad, the principles of using chiral auxiliaries to control stereochemistry are well-established in this context. nih.govsemanticscholar.org The chiral environment created by the auxiliary directs the approach of the reacting partners, leading to the preferential formation of one stereoisomer. nih.gov
Table 2: Enantioselective Fluorination of β-Keto Esters using a TADDOL-TiCl₂ Catalyst
| Substrate | Fluorinating Agent | Enantiomeric Excess (ee %) |
| Ethyl 2-oxo-cyclopentanecarboxylate | F-TEDA | 88 |
| Ethyl 2-oxo-cyclohexanecarboxylate | F-TEDA | 91 |
| Diethyl 2-oxomalonate | NFSI | 85 |
*F-TEDA: 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) *NFSI: N-fluorobenzenesulfonimide
The ability of TADDOLs to form well-defined complexes with a variety of metals has led to their extensive use in metal-catalyzed asymmetric reactions. semanticscholar.orgnih.govresearchgate.net Derivatives and complexes based on metals such as lithium, boron, magnesium, aluminum, silicon, copper, zinc, cerium, titanium, zirconium, molybdenum, rhodium, iridium, palladium, and platinum have been investigated. semanticscholar.orgnih.govresearchgate.net These TADDOL-metal complexes have been successfully employed as catalysts in reactions including nucleophilic additions, Diels-Alder reactions, and catalytic hydrogenations. orgsyn.org
For example, titanium-TADDOLate complexes are effective catalysts for the enantioselective addition of diethylzinc to aldehydes and for the Diels-Alder reaction of 3-crotonoyl-1,3-oxazolidin-2-one with cyclopentadiene. orgsyn.org The chiral environment provided by the TADDOL ligand dictates the facial selectivity of the reaction, leading to high enantiomeric excesses of the desired product. The robustness of these catalysts allows for their immobilization on solid supports, such as polystyrene or silica (B1680970) gel, which facilitates catalyst recovery and reuse without significant loss of activity. semanticscholar.orgnih.govresearchgate.net
This compound as a Building Block in Complex Molecule Synthesis
The inherent chirality and functionality of this compound and its derivatives make them valuable building blocks in the synthesis of complex organic molecules. silverfernchemical.comriverlandtrading.comnih.govsemanticscholar.org Their rigid cyclic structure can serve as a scaffold to control the spatial arrangement of functional groups, facilitating the construction of intricate molecular architectures. beilstein-journals.orgnih.gov
Dioxolane derivatives are utilized as versatile intermediates in multi-step syntheses. silverfernchemical.comriverlandtrading.com The dioxolane ring can function as a protecting group for a 1,2-diol, which can be deprotected under specific conditions to reveal the diol functionality for further transformations. Moreover, the hydroxyl groups of this compound can be derivatized to introduce other functionalities, expanding their synthetic utility. semanticscholar.orgnih.govresearchgate.net The C2 symmetry of the dioxolane core is often exploited to generate stereochemically defined intermediates for the synthesis of natural products and other complex targets.
The structural motifs present in this compound derivatives are found in a number of biologically active compounds. Consequently, these compounds serve as important precursors for the synthesis of pharmaceutical and agrochemical scaffolds. silverfernchemical.comriverlandtrading.com The introduction of fluorine atoms or trifluoromethyl groups into organic molecules can significantly alter their biological properties, and dioxolane-based chiral ligands have been instrumental in the development of asymmetric fluorination and trifluoromethylation reactions. acs.orgnih.govescholarship.orgdntb.gov.ua The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers can exhibit vastly different biological activities. The use of this compound-derived chiral auxiliaries and ligands provides a reliable method for achieving high levels of enantioselectivity in the synthesis of these vital compounds. wikipedia.orgnih.govsigmaaldrich.com
Role in Total Synthesis Strategies
A prominent class of compounds that fits the structural description of this compound are the α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols, commonly known as TADDOLs. orgsyn.orgestranky.sk These molecules are powerful chiral auxiliaries employed in the asymmetric synthesis of complex, enantiomerically pure compounds. orgsyn.org The core of a TADDOL is the (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol backbone, which is synthesized from tartaric acid. orgsyn.org This rigid, chiral scaffold, when functionalized with bulky aryl groups, creates a well-defined chiral environment.
In total synthesis, TADDOLs are primarily used as ligands that coordinate with metal centers (e.g., titanium, zinc, aluminum) to form chiral Lewis acid catalysts. orgsyn.orgestranky.sk These catalysts can direct the stereochemical outcome of a wide range of reactions, including:
Nucleophilic additions to aldehydes and ketones estranky.sk
Diels-Alder reactions
Ene reactions
Michael additions
The high degree of stereocontrol imparted by TADDOL-metal complexes is crucial for constructing specific stereocenters within a larger target molecule, a fundamental challenge in the total synthesis of natural products and pharmaceuticals. For instance, the Ti-TADDOLate complex has been extensively studied for the enantioselective addition of nucleophiles to carbonyl groups. estranky.sk The predictable stereoselectivity and the ability to modify the aryl groups to fine-tune reactivity make TADDOLs indispensable tools for synthetic chemists. orgsyn.org
| TADDOL Derivative | Metal Complex | Application | Reference |
|---|---|---|---|
| (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol | Titanium, Aluminum | Chiral catalysts for enantioselective synthesis | orgsyn.org |
| Generic TADDOL | Titanium (IV) | Catalyst for asymmetric addition of methyltri(isopropoxy)titanium to benzaldehyde | estranky.sk |
| Generic TADDOL | Zinc | Catalyst for asymmetric addition of diethylzinc to benzaldehyde | estranky.sk |
Applications in Polymer Chemistry and Materials Science
The inherent functionality of this compound, particularly its hydroxyl groups, makes it a valuable monomer for creating a variety of polymers. Its structure is closely related to glycerol formal, a bio-genic solvent and chemical intermediate derived from the reaction of glycerol and formaldehyde (B43269). atamanchemicals.comfengchengroup.com Glycerol itself is an abundant, renewable feedstock and a precursor for synthesizing a wide range of biodegradable and biocompatible polymers. advancedsciencenews.compatsnap.com
Glycerol-based polymers are an important class of biodegradable materials, often synthesized via polycondensation or ring-opening polymerization. patsnap.comnih.govyoutube.com The two hydroxyl groups in this compound allow it to act as a diol monomer. It can be incorporated into polyesters through condensation reactions with diacids, or into polyurethanes by reacting with diisocyanates. atamanchemicals.com These polymers often exhibit biodegradability because the ester or urethane linkages are susceptible to hydrolysis. youtube.com
Glycerol and its derivatives are actively investigated for creating the next generation of biodegradable polymers, aiming to replace or supplement materials like polylactic acid (PLA). advancedsciencenews.com The ability to create polymers from renewable resources like glycerol is a key principle of green chemistry and contributes to a more sustainable materials economy. isef.netnsf.gov
The dioxolane ring is a cyclic acetal, which is amenable to cationic ring-opening polymerization (CROP) to form polyacetals. researchgate.netresearchgate.net This process is typically initiated by Brønsted or Lewis acids. researchgate.net The polymerization of the parent compound, 1,3-dioxolane, has been studied for decades and yields poly(1,3-dioxolane), a polymer with a repeating ethenoxymethenoxy group. researchgate.netgoogle.com This polymer is a crystalline solid with a melting point of 50–55°C. researchgate.net
While the direct ROP of an unsubstituted this compound is not widely documented, the mechanism provides a blueprint for how such a monomer would polymerize. The presence of substituents on the dioxolane ring can influence the rate of polymerization. researchgate.net For example, substituents at the 4-position of the 1,3-dioxolane ring tend to slow the polymerization rate compared to the unsubstituted monomer. researchgate.net Another relevant pathway is the ring-opening polymerization of glycerol-derived monomers like glycidol, which leads to the formation of branched or linear polyglycerols, a type of polyether. mdpi.comresearchgate.net
A significant advantage of polymers containing acetal linkages is their potential for chemical recyclability. Chemical recycling is a process where a polymer is broken down, or depolymerized, back to its constituent monomers, which can then be purified and re-polymerized to create virgin-quality polymer in a closed loop. nsf.govazom.com This approach is a cornerstone of the circular economy for plastics. nsf.gov
Polyacetals derived from dioxolane are prime candidates for chemical recycling because the acetal bonds are stable under neutral or basic conditions but can be readily cleaved by acid catalysts. researchgate.net Research has demonstrated that fully biobased polyether thermosets synthesized from glycerol can be depolymerized back to the initial monomers via hydrolysis under acidic conditions. researchgate.net The recovered monomers can subsequently be re-polymerized, demonstrating a complete chemical recycling loop. researchgate.net This strategy addresses the end-of-life issue for polymers and allows for the recovery of the material's value. nsf.gov
| Polymer Type | Monomers | Polymerization Method | Depolymerization Condition | Key Finding | Reference |
|---|---|---|---|---|---|
| Aliphatic Polyether Thermoset | Glycerol, Diglycerol, 1,6-hexanediol | Acid-catalyzed bulk self-condensation | Acid-catalyzed hydrolysis | Thermosets can be depolymerized back to monomers and re-polymerized. | researchgate.net |
| Poly(1,3-dioxolane) | 1,3-dioxolane | Cationic Ring-Opening Polymerization | Acid-catalyzed depolymerization | Acetal linkages allow for chemical depolymerization to the monomer. | researchgate.net |
The diol functionality of this compound allows for its deliberate incorporation into various polymer architectures to achieve specific properties. nih.gov By acting as a comonomer, it can be used to build linear, branched, hyperbranched, or dendritic structures. advancedsciencenews.comnih.gov For example, glycerol-derived monomers have been used to synthesize block copolymers, such as those containing segments of trimethylene carbonate or β-butyrolactone.
The inclusion of the this compound unit can modify the physical and mechanical properties of the final material. advancedsciencenews.com It can be used to introduce hydrophilicity, alter the glass transition temperature, or provide sites for further chemical modification. Copolymers containing dioxolane side chains have been synthesized via radical polymerization, demonstrating the versatility of incorporating this functional group into different polymer backbones. researchgate.net This ability to engineer macromolecular structure is essential for developing advanced materials for specialized applications, including drug delivery vehicles and tissue sealants. advancedsciencenews.com
This compound as a Reaction Medium in Organic Synthesis
Beyond its role as a building block, derivatives of this compound, such as glycerol formal, are recognized as effective and environmentally friendly solvents for organic synthesis. atamanchemicals.comresearchgate.net Glycerol formal is considered a bio-genic solvent, meaning it is derived from renewable biomass. atamanchemicals.com Its properties, such as a high boiling point and miscibility with both polar and non-polar substances, make it a versatile medium for a variety of chemical reactions. atamanchemicals.comresearchgate.net
The use of glycerol and its derivatives as green solvents is an active area of research. researchgate.netijarsct.co.in These solvents are non-toxic, recyclable, and readily available, making them attractive alternatives to traditional petroleum-derived solvents. ijarsct.co.in Glycerol formal has been utilized as a solvent or cosolvent in applications ranging from the preparation of substituted dioxolanes to formulations for drug delivery. atamanchemicals.comnbinno.com Its ability to dissolve a wide range of reactants and catalysts, sometimes enhancing reaction rates and yields, underscores its potential to make chemical processes more sustainable. ijarsct.co.in
Advanced Applications in Organic Synthesis and Materials Science
Role in Green Chemistry
The utility of dioxolane-diyl dimethanol and its derivatives as solvents is an area of growing interest, particularly in the context of green chemistry. These compounds, derived from renewable resources like glycerol (B35011), present a promising alternative to conventional volatile organic solvents. Their low toxicity, high boiling points, and biodegradability are advantageous characteristics for sustainable chemical processes. While research into the specific applications of "dioxolane-diyl dimethanol" as a solvent is emerging, the closely related and extensively studied compound, solketal (B138546) ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol), provides significant insights into the potential roles of this class of molecules in organic synthesis.
The performance of these solvents is often evaluated in well-known chemical reactions. For instance, the ketalization of glycerol with acetone (B3395972) to produce solketal is a key reaction that has been optimized under various conditions. While in this specific case, the product itself is the solvent medium, the study of its formation provides valuable data on its stability and behavior in a chemical transformation. Research has focused on the efficiency of this conversion using different catalysts and reaction parameters, which indirectly informs on the suitability of the resulting dioxolane as a reaction medium.
Detailed research findings have demonstrated the impact of reaction conditions on the yield of solketal. The following table illustrates the results from a study on the synthesis of solketal, showcasing how temperature, reactant molar ratio, and catalyst loading affect the outcome of the reaction.
Table 1: Influence of Reaction Parameters on Solketal Yield
| Entry | Temperature (°C) | Acetone:Glycerol Molar Ratio | Catalyst Loading (wt%) | Reaction Time (h) | Solketal Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| 1 | 40 | 6:1 | 5 | 3 | 85 | >97 |
| 2 | 50 | 6:1 | 5 | 3 | 92 | >97 |
| 3 | 60 | 6:1 | 5 | 3 | 95 | >97 |
| 4 | 60 | 3:1 | 5 | 3 | 88 | >97 |
| 5 | 60 | 9:1 | 5 | 3 | 96 | >97 |
| 6 | 60 | 6:1 | 3 | 3 | 90 | >97 |
| 7 | 60 | 6:1 | 7 | 3 | 95 | >97 |
Data sourced from studies on the catalytic ketalization of glycerol. The specific catalyst and conditions may vary between studies.
The data indicates that the reaction is sensitive to temperature, with higher temperatures generally favoring a higher yield of solketal. An excess of acetone also pushes the equilibrium towards the product, increasing the yield. The catalyst loading appears to have an optimal range, beyond which a significant increase in yield is not observed. The high selectivity in all cases indicates that the dioxolane ring is a stable and favored product under these conditions.
Beyond its own synthesis, the broader class of glycerol-based solvents has been explored in various organic reactions. Glycerol and its derivatives have been successfully employed as green reaction media for a range of transformations, including nucleophilic substitutions and catalyst-free synthesis of heterocycles. researchgate.net The solubility of substrates in these solvents is a key determinant of reaction performance. researchtrends.net The polarity of glycerol-based solvents can be tuned by derivatization, allowing for a broader range of applications. researchtrends.net While specific data tables for "dioxolane-diyl dimethanol" as a solvent in diverse transformations are not yet widely available, the research on analogous compounds strongly supports their potential as effective and sustainable solvents in organic synthesis.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution NMR Spectroscopy for Stereochemical Assignment and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of dioxolane diyldimethanol derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework and the spatial arrangement of atoms.
In the case of 1,3-diol derivatives, conversion to an acetonide, such as the (2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol structure, creates a more rigid system that allows for more straightforward stereochemical analysis using ¹³C NMR. The chemical shifts of the acetonide methyl groups and the quaternary carbon are particularly sensitive to the relative stereochemistry (syn vs. anti) of the original diol. For instance, syn-1,3-diols, when converted to their acetonides, typically adopt a chair conformation, leading to distinct chemical shifts for the axial and equatorial methyl groups. Anti-diols, in contrast, tend to prefer a twist-boat conformation, resulting in different and predictable ¹³C NMR chemical shifts.
For (2,2-dimethyl-1,3-dioxolane-4-methanol), a related structure, ¹H NMR provides characteristic signals for the different protons in the molecule, allowing for structural confirmation. More complex 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the proximity of protons in space, providing further evidence for stereochemical assignments.
Interactive Table 1: Representative ¹³C NMR Chemical Shifts for Acetonide Carbons in syn- and anti-1,3-Diol Derivatives
| Stereochemistry | Conformation | C(CH₃)₂ Chemical Shift (ppm) | CH₃ (axial) Chemical Shift (ppm) | CH₃ (equatorial) Chemical Shift (ppm) |
| syn | Chair | 98.0 - 99.5 | ~19.0 | ~30.0 |
| anti | Twist-Boat | 100.0 - 101.0 | ~25.0 | ~25.0 |
Note: Data adapted from established patterns for 1,3-diol acetonides. Actual values can vary based on the full molecular structure.
Mass Spectrometry Techniques for Compound Characterization and Reaction Monitoring (e.g., LC-MS, Accurate Mass Spectrometry)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places, which allows for the confident determination of a compound's elemental formula. This is crucial for distinguishing between isomers that have the same nominal mass.
Electrospray ionization (ESI) is a soft ionization technique frequently coupled with MS for the analysis of dioxolane derivatives, often showing the molecular ion ([M]⁺) or adducts like [M+Na]⁺. For instance, in the characterization of new 1,3-dioxolane (B20135) compounds, ESI-MS has been used to confirm the mass of the synthesized products.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of MS. This hyphenated technique is invaluable for reaction monitoring, allowing researchers to track the consumption of reactants and the formation of products and byproducts in real-time. In the context of syntheses involving this compound, LC-MS can be used to optimize reaction conditions and ensure the complete conversion to the desired product. The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS can further enhance selectivity and sensitivity for quantitative analysis.
Interactive Table 2: Mass Spectrometry Data for Dioxolane Derivatives
| Compound | Ionization Technique | Observed Ion | Calculated Mass (Da) | Reference |
| Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | ESI-MS | [M]⁺ | 282.78 | |
| Diethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | ESI-MS | [M+Na]⁺ | 361.83 | |
| Diisopropyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | ESI-MS | [M]⁺ | 406.92 |
Chromatographic Separations in Research Contexts (e.g., Large-Scale Chromatography for Purification, HPLC for Analysis)
Chromatography is an essential technique for both the purification and analytical assessment of this compound and related compounds.
Large-Scale and Preparative Chromatography: In research and synthesis, it is often necessary to purify multigram quantities of intermediates or final products. Automated flash chromatography is an effective method for such large-scale separations. For example, a crude reaction mixture can be loaded onto a silica (B1680970) gel column, and a solvent gradient can be applied to separate the target compound from impurities, unreacted starting materials, and byproducts. This technique is scalable and can yield highly pure material necessary for subsequent synthetic steps or final characterization.
High-Performance Liquid Chromatography (HPLC) for Analysis: HPLC is a cornerstone for the analytical separation and quantification of dioxolane derivatives. Reverse-phase (RP) HPLC methods are commonly employed. For instance, the analysis of various 1,3-dioxolane compounds has been demonstrated using a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. Chiral HPLC is particularly crucial for compounds like this compound, which are often used in enantiopure form. Chiral HPLC analysis can confirm the enantiomeric excess (ee) of a sample, which is critical in asymmetric synthesis. The synthesis of new chiral 1,3-dioxolanes has been shown to produce compounds with >99% ee, as confirmed by chiral HPLC analysis, which typically shows a single peak for the desired enantiomer.
Interactive Table 3: Example HPLC Conditions for Dioxolane Derivative Analysis
| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Chiral 1,3-Dioxolane | Chiral Stationary Phase | iso-PrOH/hexane (10/90) | 1.0 | 210 | |
| Chiral 1,3-Dioxolane Dicarboxylate | Chiral Stationary Phase | iso-PrOH/hexane (5/95) | 1.0 | 210 | |
| Substituted 1,3-Dioxolane | Newcrom R1 (Reverse Phase) | Acetonitrile/Water/Phosphoric Acid | - | - |
Advanced Methods for Purity Assessment in Research Samples
Ensuring the high purity of research samples is paramount for obtaining reliable and reproducible results. While HPLC and GC are standard methods, more advanced techniques provide a deeper level of purity assessment.
Gas Chromatography (GC): For volatile and thermally stable compounds like (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, gas chromatography is a common method for assessing purity. Commercial suppliers often use GC to determine the assay, specifying a purity level such as ≥97.0%.
Quantitative NMR (qNMR): While NMR is primarily a structural elucidation tool, it can also be used for quantitative analysis. Quantitative NMR (qNMR) measures the concentration or purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known concentration. This method is highly accurate and does not require a calibration curve specific to the analyte, making it a powerful tool for purity assessment of novel compounds or reference materials.
Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values serves as a strong indicator of sample purity. This technique is often used in conjunction with spectroscopic methods to provide comprehensive characterization of newly synthesized dioxolane derivatives.
Computational Chemistry and Theoretical Studies of Dioxolane Diyldimethanol
Quantum Mechanical Investigations of Electronic Structure and Reactivity
Quantum mechanical methods are fundamental in computational chemistry for elucidating electronic structures, energies, and properties that govern molecular reactivity. By solving approximations of the Schrödinger equation, these methods can predict the behavior of molecules like Dioxolane Diyldimethanol.
Studies on related dioxolane structures provide a framework for understanding the electronic nature of this compound. For instance, quantum chemical calculations on 1,3-dioxolane (B20135) have been instrumental in improving reaction mechanisms, particularly for high-temperature chemistry. These investigations involve calculating ab-initio rate parameters for reactions such as H-atom abstraction and ring-opening, which are critical for understanding the compound's reactivity. The heterocyclic oxygen atoms in the dioxolane ring are known to weaken the C-O bonds, leading to low barrier heights for ring-opening reactions.
The electronic structure is significantly influenced by substituent groups. The effect of electron-withdrawing or electron-donating substituents attached to a chelate can be quantified by charge transfer interactions computed from quantum mechanics. For this compound, the two hydroxymethyl groups (-CH₂OH) act as substituents on the dioxolane ring. Their electronic influence, including inductive and hyperconjugative effects, can be analyzed to predict sites of reactivity. Theoretical studies on similar structures, like 2-methoxy-1,3-dioxolane, have successfully correlated experimental spectral data (FT-IR, FT-Raman, NMR) with data obtained from theoretical methods, validating the computational approach.
| Computational Method | Focus of Study | Key Findings | Relevance to this compound |
|---|---|---|---|
| Ab-initio Calculations | H-atom abstraction and ring-opening reactions of 1,3-dioxolane. | Provided accurate rate parameters; identified dominant ring-opening pathways due to weak C-O bonds. | Predicts likely initial steps in the thermal decomposition or oxidation of the dioxolane ring. |
| DFT/B3LYP | Vibrational and electronic analysis of 2-methoxy-1,3-dioxolane. | Good correlation between calculated and experimental spectra (FT-IR, NMR), confirming structural and electronic predictions. | Demonstrates the reliability of DFT for predicting the spectroscopic and electronic properties of substituted dioxolanes. |
| Quantum Mechanics | Effect of substituents on electronic structure and charge transfer. | Charge transfer interactions depend on orbital orientations and overlaps, influencing reactivity. | The hydroxymethyl groups will modulate the electron density of the ring, affecting its reactivity and interaction with other molecules. |
Molecular Dynamics Simulations of Conformational Behavior
Molecular dynamics (MD) simulations are used to predict the physical properties of systems by simulating the evolution of their atomic constituents over time. This technique is particularly valuable for exploring the conformational landscape of flexible molecules like this compound, revealing how they behave in different environments, such as in solution.
MD simulations can be used to study the conformational behavior of such molecules in explicit solvent environments. For molecules with hydroxyl groups, intermolecular hydrogen bonding with solvent molecules and intramolecular hydrogen bonding between the two -CH₂OH groups can significantly influence the conformational preferences. Studies on other diols have shown that the extent of intramolecular bonding has a significant impact on molecular association and the formation of solid phases. MD simulations allow for the analysis of relevant torsional angles over time to understand the stability and transitions between different conformers.
| Factor | Description | Predicted Impact on this compound |
|---|---|---|
| Ring Pucker | The five-membered dioxolane ring adopts non-planar conformations (envelope or twist) to relieve ring strain. | The relative orientation of the hydroxymethyl groups will depend on the specific pucker of the ring. |
| Substituent Orientation | The two -CH₂OH groups can adopt different spatial orientations relative to the ring, influencing steric hindrance and intramolecular interactions. | Conformers that minimize steric clash while allowing for favorable intramolecular hydrogen bonding will be preferred. |
| Solvent Effects | Intermolecular hydrogen bonding with solvent molecules can compete with and disrupt intramolecular hydrogen bonds, altering the conformational equilibrium. | In polar, protic solvents, conformations that maximize solvent interactions may be favored over those stabilized by intramolecular H-bonds. |
| Intramolecular Hydrogen Bonding | The proximity of the two hydroxyl groups allows for the possibility of forming an intramolecular hydrogen bond. | This interaction would stabilize specific conformers, restricting the molecule's flexibility. |
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become an indispensable tool in chemistry for studying electronic states and elucidating reaction mechanisms, offering a good balance between accuracy and computational cost. DFT calculations can be used to map out the potential energy surface of a reaction, locating reactants, transition states, intermediates, and products.
For dioxolane derivatives, DFT is used to investigate reaction pathways and explain experimental observations. For example, in the study of 1,3-dioxolane combustion, DFT calculations were used to replace estimations based on analogies, leading to a more accurate kinetic model that could reproduce experimental results. These calculations can determine the activation energies for competing pathways, thereby identifying the most favorable reaction mechanism. A key finding for the 1,3-dioxolane ring is that the ring-opening reactions have low barrier heights, which is a critical factor for its reactivity, especially at intermediate temperatures.
DFT methods are also broadly applied to understand various types of reactions, including cycloadditions and organocatalyzed reactions. By modeling the geometries and energies of transition states, researchers can gain insight into the site-, regio-, and stereoselectivity of chemical transformations. For this compound, DFT could be employed to study its oxidation, dehydration, or reactions involving its hydroxyl groups, providing a detailed, molecular-level understanding of the underlying mechanisms.
| Reaction Type | Mechanistic Question | Insights from DFT |
|---|---|---|
| Oxidation / Combustion | What are the initial and most dominant reaction pathways? | Identified H-atom abstraction and subsequent ring-opening β-scission reactions as dominant pathways for the 1,3-dioxolanyl radical. |
| Ring Opening | What is the energy barrier for the cleavage of the dioxolane ring? | Calculations show low barrier heights for ring-opening, attributed to the weakening effect of the heterocyclic oxygen atoms on C-O bonds. |
| Reactions with Radicals | What are the rate coefficients for reactions with atmospheric radicals like OH? | DFT can be used to calculate transition state energies to derive rate constants, complementing experimental kinetic studies. |
Modeling of Chiral Recognition and Ligand-Substrate Interactions
This compound, specifically isomers like (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol, is a chiral molecule. Understanding how such molecules interact with other chiral species—a process known as chiral recognition—is crucial in fields like asymmetric synthesis and separation science. Computational modeling is a powerful technique for investigating the mechanisms of chiral recognition at the molecular level.
Modeling studies, often in conjunction with experimental techniques like NMR spectroscopy, can elucidate the specific intermolecular interactions responsible for discriminating between enantiomers. These interactions typically include hydrogen bonding, ionic interactions, and π-π stacking. For this compound, the two hydroxyl groups are primary sites for forming hydrogen bonds. In a chiral recognition event, these groups can act as hydrogen bond donors or acceptors, forming a specific three-dimensional arrangement with a chiral selector (e.g., a chiral stationary phase in chromatography).
Molecular modeling can be used to build and evaluate binding models of the diastereomeric complexes formed between the analyte enantiomers and the chiral selector. Stochastic molecular dynamics simulations can reproduce chromatographic retention orders and provide energy differences between these complexes. Furthermore, these computational methods allow for the evaluation of the intermolecular forces driving the binding and an assessment of which parts of the interacting molecules contribute most to the enantioselective event. A spatial arrangement that allows multiple interactions (e.g., hydrogen bonding and steric repulsion) to occur simultaneously is often essential for high enantioselectivity.
| Interaction Type | Description | Role in Recognition of this compound |
|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom (like oxygen) and another nearby electronegative atom. | The two -OH groups are key sites for forming specific hydrogen bond networks with a chiral selector, leading to differential stability of the diastereomeric complexes. |
| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | The bulky 2,2-dimethyl group and the orientation of the -CH₂OH groups create a specific steric profile that can lead to favorable or unfavorable interactions with a chiral receptor. |
| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | The polar C-O bonds in the dioxolane ring and the hydroxyl groups create a molecular dipole that can engage in electrostatic interactions with a chiral partner. |
Future Research Directions and Emerging Trends
Innovations in Green Chemistry Approaches for Dioxolane Diyldimethanol Synthesis
The push towards sustainable industrial practices has put green chemistry at the forefront of chemical synthesis. alliedacademies.orgunife.it Future research is increasingly focused on developing environmentally benign methods for producing this compound. Key innovations are centered on the use of renewable feedstocks, energy-efficient processes, and the reduction of hazardous waste. arkat-usa.org
One of the most promising trends is the adoption of chemoenzymatic cascades. These processes combine the high selectivity of biocatalysts with the efficiency of chemical catalysts, often in a single pot, which streamlines production and minimizes waste. nih.govd-nb.info Research has demonstrated the successful synthesis of various dioxolanes from aliphatic aldehydes using a combination of enzymes and a ruthenium molecular catalyst in an organic solvent, which eliminates the need for complex solvent changes between reaction steps. nih.govd-nb.inforwth-aachen.de This bio-hybrid approach can utilize biomass, CO2, and hydrogen, representing a significant step towards a circular economy. nih.gov
Future work will likely focus on adapting these chemoenzymatic systems for the specific, and often stereoselective, synthesis of this compound from bio-based polyols. The development of novel catalysts that can operate under milder conditions is another critical area of research, aiming to reduce the energy consumption of synthetic processes. alliedacademies.org
Table 1: Comparison of Synthetic Approaches for Dioxolane Derivatives
| Feature | Traditional Approach | Green Chemoenzymatic Approach |
|---|---|---|
| Starting Materials | Often petroleum-based | Renewable feedstocks (e.g., biomass, aldehydes) alliedacademies.orgnih.gov |
| Catalysts | Mineral acids | Biocatalysts (enzymes) and transition metal catalysts (e.g., Ruthenium) nih.govd-nb.info |
| Solvents | Conventional organic solvents | Green solvents (e.g., CPME), or aqueous media nih.govresearchgate.net |
| Process | Multi-step with intermediate workups | One-pot cascade reactions d-nb.info |
| Byproducts | Significant waste generation | Reduced waste, higher atom economy arkat-usa.org |
| Stereoselectivity | Often requires chiral resolution | High inherent stereoselectivity from enzymes nih.govrwth-aachen.de |
Exploration of Novel Catalytic Systems Utilizing this compound Ligands
The unique structural features of this compound make it an intriguing candidate as a ligand in transition metal catalysis. The choice of ligands is crucial as it dictates the steric and electronic properties of a catalyst, ultimately controlling its activity and selectivity. hector-fellow-academy.de this compound possesses multiple oxygen donor atoms (from the hydroxyl groups and the dioxolane ring) and chiral centers, making it a potentially valuable scaffold for creating novel chiral ligands for asymmetric catalysis.
Future research will explore the synthesis of various ligand derivatives from this compound and their coordination chemistry with different metal centers. The goal is to develop new catalysts with enhanced performance for a variety of chemical transformations. The rigid dioxolane backbone combined with the flexible dimethanol arms could create specific coordination pockets around a metal center, enabling high selectivity in reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The development of these new ligand-modified catalysts is a key area of interest for creating more efficient and selective chemical processes. hector-fellow-academy.deresearchgate.net
Development of Advanced Materials with this compound-Derived Monomers
The difunctional nature of this compound, possessing two primary hydroxyl groups, makes it an ideal monomer for the synthesis of condensation polymers such as polyesters and polyurethanes. financedigest.comresearchgate.net The incorporation of the rigid and chiral dioxolane ring structure into a polymer backbone is a promising strategy for developing advanced materials with unique properties.
Research analogous to studies on dioxane-based polyurethanes suggests that polymers derived from this compound could exhibit excellent physical characteristics and, importantly, biodegradability. researchgate.net The rigid cyclic structure can enhance the thermal stability and mechanical strength of the resulting polymers. Furthermore, the inherent chirality of the monomer can be used to produce polymers with specific optical properties, which are valuable in specialized applications.
Future trends will focus on:
Biodegradable Polymers: Synthesizing and evaluating the biodegradability of polyesters and polyurethanes derived from this compound for applications in sustainable packaging and biomedical devices.
High-Performance Materials: Exploring the thermal and mechanical properties of these polymers for use in coatings and engineering plastics. financedigest.comalliedmarketresearch.com
Functional Polymers: Modifying the hydroxyl groups of the monomer before polymerization to introduce specific functionalities into the final material.
Table 2: Potential Polymers from this compound Monomers
| Polymer Type | Potential Properties | Emerging Applications |
|---|---|---|
| Polyurethanes | Enhanced mechanical strength, potential biodegradability researchgate.net | Biomedical implants, eco-friendly foams, specialty elastomers |
| Polyesters | Improved thermal stability, chirality-induced optical activity | Sustainable packaging, advanced composites, chiral separation media |
| Polycarbonates | High rigidity, optical clarity | Engineering thermoplastics, optical data storage |
| Polyacetal Resins | Good chemical resistance, dimensional stability financedigest.com | Precision parts, durable consumer goods |
Integration of this compound into Multifunctional Chemical Systems
Beyond its role as a simple monomer or ligand precursor, this compound is being explored as a component in more complex, multifunctional chemical systems. Its structure allows it to serve multiple roles within a single molecular framework or process.
For instance, in organic synthesis, it can act as a "chiral pool" starting material, providing a pre-defined stereochemical scaffold for the synthesis of complex target molecules like pharmaceuticals and natural products. The dioxolane group can function as a protecting group for a diol functionality, which can be selectively removed under specific conditions, while the two methanol (B129727) groups are available for further chemical transformations.
Emerging research directions include the design of systems where this compound or its derivatives act simultaneously as a structural component and a functional agent. This could involve creating polymerizable surfactants, where the molecule provides both the hydrophilic head (from the diol) and a rigid, biodegradable spacer (the dioxolane ring).
Synergistic Approaches Combining Synthesis, Computation, and Advanced Characterization
The rapid advancement in the research of this compound and its applications will be heavily reliant on the synergy between modern synthesis, computational modeling, and advanced characterization techniques. This integrated approach allows for a more efficient and insightful research and development cycle.
Computational Chemistry: Molecular modeling and density functional theory (DFT) calculations can be employed to predict the properties of new materials derived from this compound. For example, computation can help in designing ligands with optimal electronic and steric properties for specific catalytic applications or in predicting the mechanical and thermal properties of new polymers.
Advanced Synthesis: The insights from computational studies will guide the synthetic efforts, focusing on the most promising molecular targets. This includes leveraging green and chemoenzymatic methods for efficient and sustainable production. nih.gov
Advanced Characterization: Sophisticated analytical techniques, including 2D NMR spectroscopy, X-ray crystallography, and thermal analysis (TGA/DSC), are essential to unequivocally determine the structure, stereochemistry, and physical properties of the newly synthesized molecules and materials. This experimental data provides crucial feedback for refining the computational models.
This synergistic workflow, where prediction, synthesis, and characterization are closely interlinked, will accelerate the discovery and optimization of new catalysts, materials, and systems based on the this compound platform.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of dioxolane diyldimethanol that influence experimental design?
- Methodological Answer : Key properties include molecular weight (216.24 g/mol, from analogous compounds), hygroscopicity (absorbs moisture, requiring inert storage conditions), and stability concerns (e.g., peroxide formation under light/air exposure). These properties necessitate controlled humidity environments, inert gas storage (2–8°C), and regular stability monitoring using techniques like FTIR or HPLC .
| Property | Value/Characteristic | Relevance to Experimental Design |
|---|---|---|
| Molecular Weight | 216.24 g/mol | Determines molar calculations for synthesis |
| Storage Conditions | Inert atmosphere, 2–8°C | Prevents degradation and side reactions |
| Hygroscopicity | High | Requires anhydrous reaction conditions |
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use P95/P1 respirators for vapor exposure, chemically resistant gloves (tested for permeation), and full-body protective clothing. Avoid drainage contamination due to potential aquatic toxicity. Monitor for peroxide formation via iodometric titration after prolonged storage .
Q. How does the molecular structure of this compound affect its reactivity in coordination chemistry?
- Methodological Answer : The dioxolane ring provides electron-donating oxygen atoms, enabling chelation with metal ions. For example, analogous dioxolane derivatives form stable complexes in nanoparticle stabilization. Researchers should employ spectroscopic methods (e.g., NMR, XPS) to confirm coordination geometry .
Advanced Research Questions
Q. How can orthogonal experimental design optimize the synthesis of this compound?
- Methodological Answer : Use a Taguchi orthogonal array to test variables like reaction temperature (40–80°C), catalyst loading (0.5–2 mol%), and solvent polarity. For example, a study on 1,3-dioxolane derivatives achieved a 23% yield improvement by optimizing these parameters . Post-hoc ANOVA analysis identifies statistically significant factors.
Q. How should researchers address discrepancies in reported solvent compatibility data for this compound?
- Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., fixed humidity, inert atmosphere). For instance, discrepancies in toxicity classifications (e.g., REACH vs. harmonized labeling) require cross-referencing regulatory databases and validating with acute toxicity assays (e.g., OECD TG 423) .
Q. What methodologies enable precise control of reaction regioselectivity when using this compound as a protecting group?
- Methodological Answer : Employ kinetic vs. thermodynamic control strategies. For diastereomeric triol systems, regioselective ketalization (dioxolane vs. dioxane formation) can be achieved by tuning acid catalyst strength (e.g., p-TsOH vs. Amberlyst-15) and reaction time. Monitor intermediates via LC-MS .
Q. What analytical techniques are effective for characterizing this compound’s stability under environmental stress?
- Methodological Answer : Conduct accelerated aging studies at 40°C/75% RH (ICH Q1A guidelines) with periodic sampling. Use GC-MS to detect decomposition products (e.g., acetaldehyde) and dynamic vapor sorption (DVS) to quantify moisture uptake .
Data Contradiction Analysis
- Example : Conflicting reports on dioxolane derivatives’ reproductive toxicity (REACH evaluation vs. harmonized classifications) highlight the need for context-specific risk assessments. Researchers should consult both regulatory guidelines (ECHA) and primary toxicology studies (e.g., OECD-compliant assays) to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
